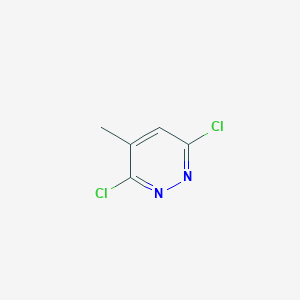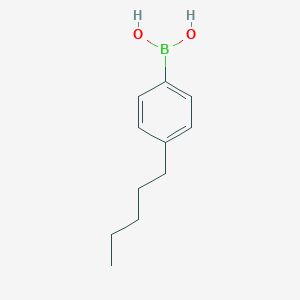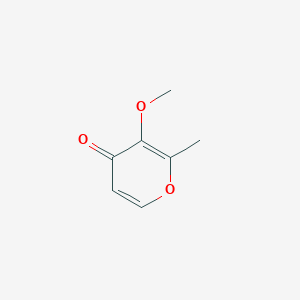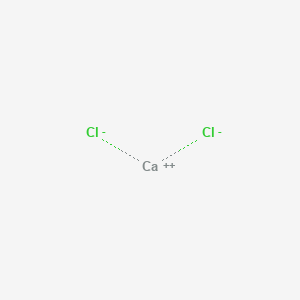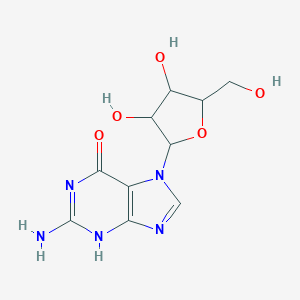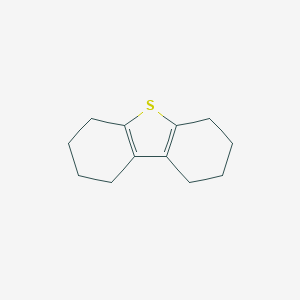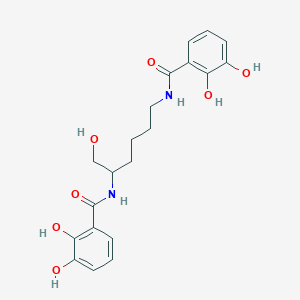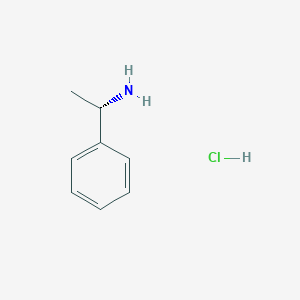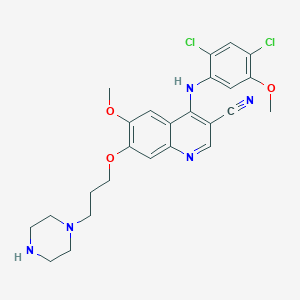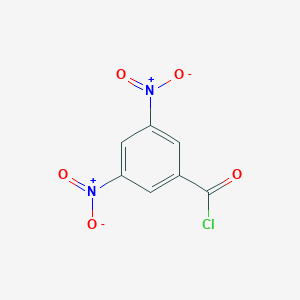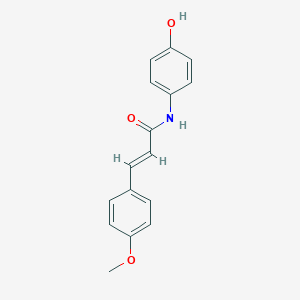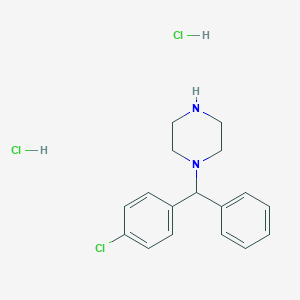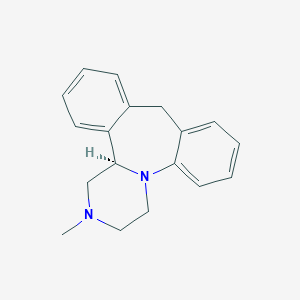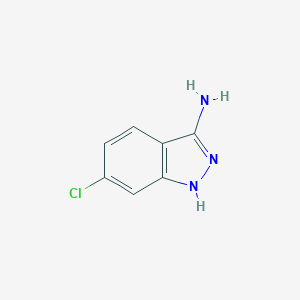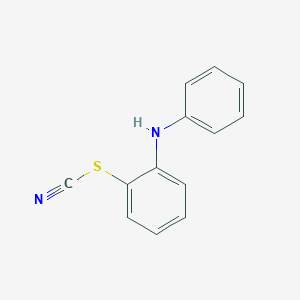
(2-Anilinophenyl) thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Anilinophenyl) thiocyanate is a chemical compound that belongs to the class of thiocyanates. It is a white to light yellow crystalline powder that is sparingly soluble in water. This compound has been widely studied for its potential applications in various scientific research areas.
Mécanisme D'action
The mechanism of action of (2-Anilinophenyl) thiocyanate is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis. This compound has also been reported to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Effets Biochimiques Et Physiologiques
(2-Anilinophenyl) thiocyanate has been reported to exhibit a range of biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells. This compound has also been reported to inhibit the activity of various enzymes, such as acetylcholinesterase and tyrosinase. In addition, (2-Anilinophenyl) thiocyanate has been shown to induce changes in the expression of various genes involved in cell cycle regulation and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
(2-Anilinophenyl) thiocyanate has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. This compound is also stable under a range of experimental conditions. However, there are some limitations to its use in lab experiments. For example, (2-Anilinophenyl) thiocyanate is sparingly soluble in water, which can limit its use in aqueous solutions. In addition, this compound can be toxic to cells at high concentrations, which can limit its use in cell-based assays.
Orientations Futures
There are several future directions for the study of (2-Anilinophenyl) thiocyanate. One direction is the further optimization of the synthesis method to improve the yield and purity of this compound. Another direction is the investigation of the potential applications of (2-Anilinophenyl) thiocyanate in the development of new drugs for the treatment of cancer, fungal, and bacterial infections. Additionally, the use of (2-Anilinophenyl) thiocyanate as a fluorescent probe for the detection of other biomolecules, such as nucleic acids and proteins, is an area that warrants further investigation. Finally, the study of the mechanism of action of (2-Anilinophenyl) thiocyanate and its effects on various biological pathways is an important area for future research.
Méthodes De Synthèse
The synthesis of (2-Anilinophenyl) thiocyanate can be achieved through the reaction of 2-bromoaniline and potassium thiocyanate in the presence of copper(I) iodide. This reaction proceeds through a copper-catalyzed Ullmann coupling reaction. The yield of this reaction can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Applications De Recherche Scientifique
(2-Anilinophenyl) thiocyanate has been studied for its potential applications in various scientific research areas. It has been reported to exhibit antitumor, antifungal, and antibacterial activities. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions and amino acids. In addition, (2-Anilinophenyl) thiocyanate has been used as a reagent for the synthesis of various organic compounds.
Propriétés
Numéro CAS |
15973-81-6 |
|---|---|
Nom du produit |
(2-Anilinophenyl) thiocyanate |
Formule moléculaire |
C13H10N2S |
Poids moléculaire |
226.3 g/mol |
Nom IUPAC |
(2-anilinophenyl) thiocyanate |
InChI |
InChI=1S/C13H10N2S/c14-10-16-13-9-5-4-8-12(13)15-11-6-2-1-3-7-11/h1-9,15H |
Clé InChI |
CMJVGJCIBWJCTK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=CC=CC=C2SC#N |
SMILES canonique |
C1=CC=C(C=C1)NC2=CC=CC=C2SC#N |
Synonymes |
Thiocyanic acid 2-anilinophenyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



